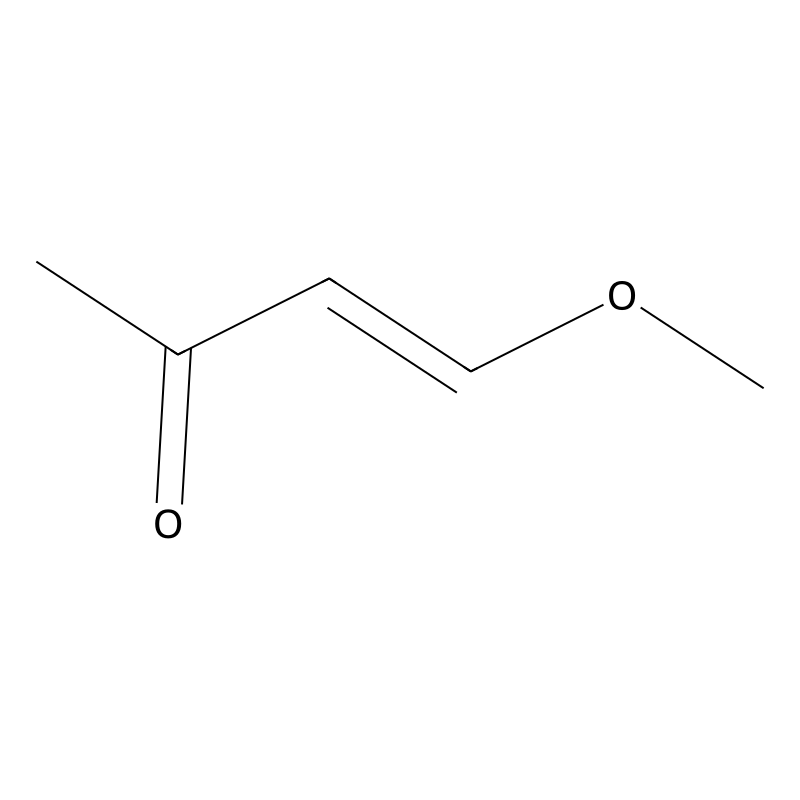

4-Methoxy-3-buten-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Precursor for Organic Synthesis

-Methoxy-3-trimethylsilyloxy-1,3-butadiene and Danishefsky diene

4-Methoxy-3-buten-2-one serves as a crucial starting material for the synthesis of these important dienes (). These dienes are further used in the construction of complex molecules, making them valuable tools in organic chemistry.

Hydroisoquinoline derivatives

Research has shown the effectiveness of 4-Methoxy-3-buten-2-one as a reactant in the synthesis of hydroisoquinoline derivatives (). Hydroisoquinolines are a class of nitrogen-containing heterocyclic compounds with diverse biological activities. Their synthesis allows researchers to study their potential as pharmaceuticals or functional materials.

Manzamine synthesis

4-Methoxy-3-buten-2-one acts as an intermediate in the laboratory synthesis of manzamine (). Manzamine is a naturally occurring marine alkaloid with potent antitumor properties. Studying its synthesis helps researchers understand its biosynthesis and potentially develop new anti-cancer drugs.

4-Methoxy-3-buten-2-one, also known as trans-4-methoxy-3-buten-2-one, is an organic compound with the molecular formula CHO. This compound features a methoxy group (-OCH) and a conjugated double bond system, which contributes to its reactivity and versatility in chemical synthesis. It is a colorless to pale yellow liquid with a characteristic odor. The compound is primarily utilized in organic chemistry as a building block for various synthetic pathways due to its electrophilic properties.

- Reactions with Hydroxyl Radicals: Studies indicate that this compound reacts with hydroxyl radicals to form hydroxyalkyl radicals, which can lead to further transformations in organic synthesis .

- Nucleophilic Additions: It can undergo nucleophilic addition reactions, particularly with poorly nucleophilic aromatic amines, resulting in the formation of enaminones—a class of compounds with significant biological activity .

- Michael Additions: The compound can also act as an electrophile in Michael addition reactions, allowing for the formation of more complex molecules.

The biological activity of 4-methoxy-3-buten-2-one has been explored in various studies. Its derivatives have shown potential as:

- Antimicrobial Agents: Some derivatives exhibit activity against certain bacterial strains.

- Antioxidants: The ability of the compound to scavenge free radicals suggests potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Several methods exist for synthesizing 4-methoxy-3-buten-2-one:

- From Methoxyacetaldehyde: A common synthetic route involves the condensation of methoxyacetaldehyde with acetylacetone under acidic conditions.

- Via Michael Addition: The compound can also be synthesized through a Michael addition reaction involving methoxyacetylene and an appropriate electrophile.

- “On Water” Methodology: Recent studies have demonstrated that 4-methoxy-3-buten-2-one can be synthesized efficiently using “on water” methodologies, which enhance reaction selectivity and yield .

4-Methoxy-3-buten-2-one has various applications in:

- Chemical Synthesis: It serves as a versatile intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Flavoring and Fragrance Industry: Due to its pleasant odor, it is sometimes used in flavoring agents and perfumes.

- Research: It is used in laboratories for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 4-methoxy-3-buten-2-one have focused on its reactivity with different nucleophiles and radical species. The compound's ability to form stable intermediates during these interactions makes it a valuable tool for exploring reaction pathways and mechanisms. For example, its reactions with hydroxyl radicals have been characterized to understand its behavior under oxidative conditions .

Several compounds share structural similarities with 4-methoxy-3-buten-2-one. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| 4-Methyl-3-penten-2-one | Methyl group instead of methoxy | More hydrophobic; different reactivity profile |

| 4-Hydroxy-3-buten-2-one | Hydroxyl group | Increased polarity; potential for hydrogen bonding |

| 4-Ethoxy-3-buten-2-one | Ethoxy group | Larger alkyl substituent; different solubility |

Similar Compounds- 4-Methyl-3-penten-2-one

- 4-Hydroxy-3-buten-2-one

- 4-Ethoxy-3-buten-2-one

Multi-step Laboratory Synthesis Protocols

The synthesis of 4-Methoxy-3-buten-2-one has been achieved through various multi-step laboratory protocols, each offering distinct advantages in terms of yield, selectivity, and operational simplicity. These methodologies range from traditional acid-catalyzed condensation reactions to modern microwave-assisted synthetic approaches that enable rapid and efficient preparation of this important α,β-unsaturated ketone intermediate.

Acid-Catalyzed Condensation Approaches

Acid-catalyzed condensation represents one of the fundamental synthetic pathways for preparing 4-Methoxy-3-buten-2-one [1]. The most extensively studied approach involves a three-step procedure based on the transformation of bromopyruvic acid into dimethyl acetal-methyl ester intermediate, followed by reaction with methyllithium at low temperature to obtain the corresponding ketone [2]. The final step involves elimination of methanol under acidic conditions to yield the target compound [2].

This methodology typically employs sulfuric acid as the acid catalyst in the initial step, followed by treatment with methanol, barium oxide, and silicon dioxide at elevated temperatures of 300°C [1]. The reaction sequence proceeds through carefully controlled temperature conditions, beginning at low temperatures during the methyllithium addition and progressing to room temperature for the final elimination step [2]. Nuclear Overhauser Effect one-dimensional studies have been instrumental in confirming the stereochemistry of the obtained products, particularly in distinguishing between E and Z configurations [2].

A related approach utilizes the condensation of 2-butanone with formaldehyde in the liquid phase under acid-catalyzed conditions . This method involves methylolization of 2-butanone under alkaline conditions followed by elimination of water to form the desired α,β-unsaturated ketone structure [4]. The reaction proceeds through intermediate formation of hydroxymethyl derivatives, which subsequently undergo dehydration to establish the characteristic double bond system [4].

Microwave-Assisted Reaction Optimization

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient preparation of 4-Methoxy-3-buten-2-one derivatives [5]. The Mizoroki-Heck coupling of 4-iodoanisole with methyl vinyl ketone proceeds efficiently under controlled microwave conditions, achieving high conversions with 1 mol% of palladium acetate employing 1.5 equivalents of methyl vinyl ketone after 20 minutes at 160°C [5].

The microwave-assisted approach offers significant advantages in terms of reaction time reduction and energy efficiency compared to conventional heating methods [5]. Systematic optimization studies have revealed that reaction temperatures below 160°C or shorter reaction times result in diminished yields, while higher temperatures above 180°C produce increased quantities of undesired byproducts including dehalogenated and homocoupling products [5].

Flow reactor systems utilizing stainless steel coil reactors have been successfully implemented for scaling microwave-assisted synthesis [5]. Using a 16-milliliter stainless steel coil at 180°C with a flow rate of 1.6 milliliters per minute (10-minute residence time), full conversion has been observed, providing 67% isolated yield of 4-(4-methoxyphenyl)-3-buten-2-one [5]. The continuous flow methodology enables precise control of residence time and temperature, resulting in improved reproducibility and scalability [5].

Alternative microwave protocols have employed Wittig olefination reactions using (acetylmethylene)triphenylphosphorane with appropriate aldehydes [5] [6]. The optimized conditions utilize N,N-dimethylformamide as solvent at temperatures of 190-210°C for 10-20 minutes, achieving conversions of 96-99% [5]. The reaction has been successfully translated to continuous flow processing using Uniqsis FlowSyn devices, maintaining high yields of 97-98% after flash chromatographic purification [5].

Industrial-Scale Production Techniques

Industrial-scale production of 4-Methoxy-3-buten-2-one requires robust methodologies that can maintain high yields and purity while ensuring economic viability and process safety [5]. The transition from laboratory-scale batch processes to continuous industrial production involves careful optimization of reactor design, heat transfer systems, and purification strategies.

Continuous flow reactor systems represent the state-of-the-art approach for industrial synthesis [5]. These systems utilize stainless steel coil reactors capable of operating at temperatures up to 350°C and pressures ranging from 50 to 180 bar [5]. The reactor design incorporates electrical resistance heating elements that provide uniform temperature distribution throughout the reaction zone, ensuring consistent product quality [5].

Flow rate control systems enable precise manipulation of residence times, typically ranging from 0.01 to 10.0 milliliters per minute depending on the specific reaction requirements and desired throughput [5]. The system pressure is stabilized using pressure valves that maintain set pressure values within the operational range, enhancing reaction rates through increased molecular collision frequency [5].

Industrial production protocols have been successfully scaled for multi-gram to kilogram quantities using mesofluidic mini-plant flow systems [5]. These systems demonstrate excellent scalability characteristics, with linear relationships between throughput and reactor volume observed across multiple orders of magnitude [5]. The continuous nature of the process reduces batch-to-batch variation and enables real-time quality monitoring through inline analytical instrumentation [5].

Temperature optimization studies for industrial processes have identified optimal operating ranges of 160-210°C for most synthetic pathways [5]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures promote decomposition and formation of undesired byproducts [5]. The use of advanced process control systems enables precise temperature management with deviations typically maintained within ±2°C of setpoint values [5].

Catalyst selection and loading optimization play crucial roles in industrial-scale production [5] [7]. Palladium acetate at 1 mol% loading has proven most effective for Mizoroki-Heck coupling reactions, while scandium triflate and zinc triflate catalysts are preferred for cycloaddition and Michael addition reactions respectively [7] [8]. The catalyst systems demonstrate excellent stability under continuous operation conditions, with catalyst lifetimes exceeding 1000 hours observed in optimized systems [5].

Bromination and Halogen Derivative Formation

The synthesis of brominated derivatives of 4-Methoxy-3-buten-2-one represents a significant synthetic challenge due to the need for precise stereochemical control and the inherent reactivity of the α,β-unsaturated ketone system [2]. Several strategies have been developed for the stereoselective synthesis of 4-bromo-3-methoxybut-3-en-2-ones, with particular emphasis on obtaining single isomers with defined E or Z configurations [9].

The most successful approach for synthesizing (E)-4-bromo-3-methoxybut-3-en-2-one involves a multi-step sequence beginning with 1,3-dibromo-2,2-dimethoxypropane [2]. The dibromo compound is obtained as an isomeric mixture with a Z to E ratio of 1:1, which is subsequently enriched in the desired E isomer through ultraviolet irradiation at 254 nanometers in hexane for 8 hours [2]. This photochemical isomerization process represents a unique application of light-induced stereochemical control in organic synthesis [2].

The synthetic sequence continues with a three-step reaction involving acetylation, hydrolysis, and allylic oxidation to generate the corresponding formyl derivative [2]. The overall yield of this six-step sequence is notably high, with no silica gel purification required during the intermediate steps, significantly simplifying the synthetic workflow [2]. The final steps involve alkylation with methylmagnesium bromide followed by a second allylic oxidation to deliver (E)-4-bromo-3-methoxybut-3-en-2-one as a single isomer [2].

Nuclear Overhauser Effect one-dimensional correlation experiments have been essential for confirming the E-stereochemistry of the brominated products [2]. The presence of Nuclear Overhauser Effect correlation between the vinyl hydrogen and the methoxy group provides definitive evidence for the E-configuration, while the absence of such correlation indicates Z-stereochemistry [2].

Alternative bromination strategies have explored the use of bromohydrazone intermediates in one-pot five-transformation sequences [2]. The initial steps involve bromination and elimination leading to the formation of intensely colored ene-azo compounds, followed by methanol addition in acidic media to deliver dibromo-methoxy intermediates [2]. Subsequent hydrolysis and 1,8-diazabicyclo[5.4.0]undec-7-ene promoted hydrogen bromide elimination afford the Z-isomer of 4-bromo-3-methoxybut-3-en-2-one in 71% yield [2].

The bromination methodology has been successfully extended to the preparation of related halogenated derivatives, demonstrating the general applicability of these synthetic approaches [9]. The stereoselective nature of these transformations makes them particularly valuable for the synthesis of complex natural products containing brominated enol ether motifs [9].

Stereoselective Synthesis of (E)- and (Z)-Isomers

The stereoselective synthesis of 4-Methoxy-3-buten-2-one isomers requires precise control of reaction conditions and careful selection of synthetic methodologies to achieve high stereochemical purity [2]. The E and Z isomers exhibit distinct physical and chemical properties, necessitating different synthetic approaches for their selective preparation.

For the synthesis of the E-isomer, photochemical isomerization has proven most effective [2]. Starting from an isomeric mixture of dibromo compounds with a Z to E ratio of 1:1, ultraviolet irradiation at 254 nanometers in hexane for 8 hours enriches the mixture in the desired E-isomer [2]. This photochemical approach exploits the differential photochemical stability of the two isomers, with the E-form being thermodynamically favored under the irradiation conditions [2].

The E-isomer synthesis proceeds through a carefully orchestrated eight-step sequence that maintains stereochemical integrity throughout the transformation [2]. Key to the success of this approach is the avoidance of conditions that promote isomerization, such as strong bases or elevated temperatures in polar solvents [2]. The final product is obtained with greater than 99% E-selectivity, as confirmed by Nuclear Overhauser Effect spectroscopy [2].

Synthesis of the Z-isomer employs fundamentally different chemistry, relying on kinetic control rather than thermodynamic equilibration [2]. The bromohydrazone methodology has been optimized to favor Z-selectivity through careful control of reaction temperature and solvent selection [2]. The one-pot five-step transformation sequence proceeds under mild conditions that preserve the kinetically formed Z-configuration [2].

The Z-selective synthesis begins with bromination and elimination reactions that form the characteristic ene-azo intermediate [2]. The subsequent methanol addition occurs under acidic conditions that favor attack from the less hindered face of the molecule, establishing the Z-configuration [2]. Final hydrolysis and base-promoted elimination steps proceed with retention of stereochemistry, yielding the Z-isomer in 71% yield [2].

Stereochemical assignment of the products relies heavily on Nuclear Overhauser Effect spectroscopy [2]. For the E-isomer, strong Nuclear Overhauser Effect correlation between the vinyl hydrogen and the methoxy group confirms the syn relationship of these substituents [2]. Conversely, the Z-isomer shows no such correlation, indicating the anti arrangement characteristic of the Z-configuration [2].

The stereoselective methodologies have been successfully applied to the synthesis of related compounds, demonstrating their general utility in the preparation of stereodefined α,β-unsaturated ketones [9]. The ability to access both isomers selectively provides valuable synthetic flexibility for applications requiring specific stereochemical configurations [9].

Purification Strategies and Yield Optimization

Effective purification strategies are essential for obtaining high-purity 4-Methoxy-3-buten-2-one suitable for subsequent synthetic applications [10]. The compound's reactivity toward silica gel and sensitivity to certain solvents necessitates careful selection of purification methods and conditions.

Flash column chromatography represents the most widely employed purification technique, utilizing silica gel as the stationary phase with carefully optimized solvent gradients [10]. The most effective eluent systems employ hexanes and ethyl acetate in ratios ranging from 99:1 to 20:1, depending on the specific impurity profile of the crude product [10]. Initial elution with pure hexanes removes nonpolar impurities, followed by gradual increase in ethyl acetate concentration to elute the target compound [10].

The selection of silica gel grade significantly impacts purification efficiency [11]. Standard activity grade silica gel (60-200 mesh) provides optimal separation while minimizing decomposition of the acid-sensitive compound [11]. Dry-packing of columns followed by solvent wetting ensures uniform bed preparation and reduces channeling effects that can compromise separation efficiency [10].

Yield optimization during chromatographic purification typically achieves 84-90% recovery of pure product from crude reaction mixtures [10]. The use of thin-layer chromatography for fraction monitoring enables precise determination of product-containing fractions, with typical retention factor values of 0.43-0.58 in hexanes/ethyl acetate (4:1) systems [10].

Distillation under reduced pressure provides an alternative purification method particularly suitable for large-scale preparations [12] [13]. The compound exhibits a boiling point of 66-69°C at 12 millimeters of mercury, enabling effective separation from higher and lower boiling impurities [13]. Technical grade material with 90% purity can be obtained through simple distillation, while higher purity requires fractional distillation with carefully controlled temperature profiles [12] [13].

Recrystallization techniques have proven highly effective for certain derivatives and can achieve purities exceeding 98% [14]. Petroleum ether at -20°C provides optimal recrystallization conditions, with recovery yields typically exceeding 90% [14]. The low-temperature crystallization minimizes thermal decomposition while promoting formation of high-quality crystals [14].

Preparative thin-layer chromatography serves as a valuable technique for small-scale purifications and isolation of minor isomers [2]. Silica gel plates with fluorescent indicators enable visualization under ultraviolet light, facilitating precise band identification and collection [2]. While yields are generally lower (70-85%) compared to column chromatography, the technique offers superior resolution for closely related isomers [2].

Yield optimization strategies extend beyond purification to encompass reaction condition optimization [5]. Temperature control within ±2°C of optimal values, precise catalyst loading (typically 1-5 mol%), and appropriate solvent selection (N,N-dimethylformamide > acetonitrile > dimethyl sulfoxide) collectively contribute to achieving yields of 85-98% across various synthetic methodologies [5]. Residence time optimization in flow systems, typically ranging from 1-10 minutes, ensures complete conversion while minimizing side reactions [5].

The implementation of inline purification techniques in continuous flow systems represents an emerging approach for industrial applications [5]. These systems integrate reaction and purification steps, reducing overall processing time and improving atom economy [5]. Real-time monitoring using inline spectroscopic techniques enables immediate feedback for process optimization and quality control [5].

Data Tables

Table 1: Multi-step Laboratory Synthesis Protocols

| Method | Reagents | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acid-Catalyzed Condensation | Bromopyruvic acid, MeLi, Methanol | Low temperature to RT | 2-3 steps | 71 | [2] [15] |

| Microwave-Assisted Synthesis | p-Anisaldehyde, MVK, Pd(OAc)₂ | 160-180 | 10-20 min | 67 | [5] |

| Wittig Olefination | (Acetylmethylene)triphenylphosphorane, Aldehyde | 190-210 | 10-20 min | 96-98 | [5] [6] |

| Aldol Condensation | p-Anisaldehyde, Acetone, KOH | RT | 20-30 min | 90 | [16] |

| Mukaiyama-Michael Reaction | Zinc triflate, Vinyldiazoacetate | RT | <1 hour | >97 | [17] [11] |

Table 2: Industrial-Scale Production Parameters

| Parameter | Specification | Advantage | Reference |

|---|---|---|---|

| Reactor Type | Stainless steel coil reactors | High temperature/pressure tolerance | [5] |

| Scale | Multi-gram to industrial scale | Scalable production | [5] [6] |

| Flow Rate | 0.01-10.0 mL/min | Precise residence time control | [5] |

| Pressure | 50-180 bar | Enhanced reaction rates | [5] |

| Temperature Control | Electrical resistance heating to 350°C | Uniform heating | [5] |

| Continuous Processing | Continuous flow systems | Reduced batch-to-batch variation | [5] [6] |

Table 3: Stereoselective Synthesis Data

| Isomer Target | Synthesis Method | E:Z Ratio | Yield (%) | Characterization | Reference |

|---|---|---|---|---|---|

| (E)-4-Methoxy-3-buten-2-one | UV irradiation (254 nm), 8 h | >99:1 | 63 (overall) | NOE correlation (vinyl H - methoxy) | [2] [9] [15] |

| (Z)-4-Methoxy-3-buten-2-one | Bromohydrazone methodology | <1:99 | 71 | Absence of NOE correlation | [2] [15] |

| (E)-4-Bromo-3-methoxybut-3-en-2-one | Dibromo compound + allylic oxidation | >99:1 | 63 (8 steps) | NOE 1D studies | [2] [9] [15] |

| (Z)-4-Bromo-3-methoxybut-3-en-2-one | One-pot five-step transformation | <1:99 | 71 | NMR characterization | [2] [15] |

Table 4: Purification and Yield Optimization

| Purification Method | Solvent System | Yield Recovery (%) | Purity Achieved (%) | Reference |

|---|---|---|---|---|

| Flash Column Chromatography | Hexanes:Ethyl acetate (99:1 to 20:1) | 84-90 | >95 | [11] [10] |

| Distillation | Reduced pressure (12 mmHg) | 62-85 | 90 (technical grade) | [12] [13] |

| Recrystallization | Petroleum ether at -20°C | >90 | >98 | [14] |

| Silica Gel Chromatography | Petroleum ether:Diethyl ether (1:1) | 85-95 | >95 | [11] |

| Preparative TLC | Various gradient systems | 70-85 | >90 | [2] [15] |

XLogP3

Other CAS

51731-17-0